molecular formula C13H15ClN2O B2569993 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide CAS No. 2411264-90-7

2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide

Cat. No. B2569993
CAS RN: 2411264-90-7
M. Wt: 250.73
InChI Key: LFUMZZJKAFKTII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CINPA1 and has been studied extensively for its biological activities and mechanisms of action.

Mechanism of Action

The mechanism of action of 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide involves the inhibition of the protein STIM1, which is involved in the regulation of calcium signaling in cells. CINPA1 binds to the STIM1 protein and disrupts its function, leading to the activation of autophagy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to induce autophagy in various cell lines, leading to the degradation of damaged proteins and organelles. CINPA1 has also been shown to have anti-tumor effects and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide in lab experiments include its ability to induce autophagy, making it a useful tool for studying the cellular process. However, the limitations of using CINPA1 include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are various future directions for the study of 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide. These include further studies to determine its safety and efficacy in animal models and clinical trials. Additionally, research is needed to identify other potential targets for CINPA1 and to explore its potential use in the treatment of other diseases. Further studies are also needed to optimize the synthesis of CINPA1 and to develop more efficient methods for its production.

Synthesis Methods

The synthesis of 2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide involves the reaction of 1H-indole-4-carboxaldehyde with chloroacetyl chloride and ethylamine. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions.

Scientific Research Applications

2-Chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide has been found to have potential applications in various scientific research areas. It has been studied for its role in the regulation of autophagy, a cellular process that plays a crucial role in maintaining cellular homeostasis. CINPA1 has been shown to induce autophagy in various cell lines, making it a potential therapeutic target for diseases such as cancer and neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-ethyl-N-(1H-indol-4-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-2-16(13(17)8-14)9-10-4-3-5-12-11(10)6-7-15-12/h3-7,15H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUMZZJKAFKTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C2C=CNC2=CC=C1)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.